molecular formula C18H22N2OS B5684833 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B5684833
M. Wt: 314.4 g/mol
InChI Key: NCLVLUGTPVSCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as TATB, is a compound that has gained significant interest in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and environmental science. TATB is a member of the benzothiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. In a study conducted by Kaur et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was also found to increase the levels of glutathione (GSH), an antioxidant molecule. In another study conducted by Zhang et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to increase the levels of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is its high yield of synthesis, which makes it readily available for use in lab experiments. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is also relatively stable and exhibits excellent thermal stability, making it a promising candidate for use in high-energy density materials. However, one of the limitations of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is its limited solubility in water, which may limit its use in certain biological assays.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide-based materials for use in energy storage and conversion devices, such as batteries and capacitors. Another area of interest is the investigation of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, the study of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may provide insights into the design and synthesis of novel benzothiazole derivatives with improved biological activities.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the reaction between 4-tert-butylbenzoyl chloride and 4,5,6,7-tetrahydro-1,3-benzothiazole in the presence of a base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at room temperature. The yield of 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is typically high, ranging from 70% to 90%.

Scientific Research Applications

4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In a study conducted by Kaur et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis, a programmed cell death mechanism. 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been investigated for its potential use in material science, particularly in the development of high-energy density materials. In a study conducted by Zhang et al., 4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide was found to exhibit excellent thermal stability and detonation performance, making it a promising candidate for use in explosives.

properties

IUPAC Name

4-tert-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-18(2,3)13-10-8-12(9-11-13)16(21)20-17-19-14-6-4-5-7-15(14)22-17/h8-11H,4-7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVLUGTPVSCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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